molecular formula C13H16N2O2 B13630524 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one

3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one

Cat. No.: B13630524
M. Wt: 232.28 g/mol
InChI Key: IOGZLIAGYIEBIK-UHFFFAOYSA-N
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Description

3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one is a complex organic compound with the molecular formula C13H16N2O2 This compound is part of the oxazepine family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the oxazepine ring through a cyclocondensation reaction.

Another method involves the use of substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven . This approach is attractive due to its simplicity and short reaction time.

Industrial Production Methods: Industrial production of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one typically involves bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential cytotoxic activities against various cell lines, including human embryonic kidney cells (HEK-293) and human colorectal adenocarcinoma HT-29 cells .

In medicine, this compound is of interest due to its potential pharmacological activities, including analgesic and antidepressant effects. It is also used in the development of new therapeutic agents targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one include other oxazepine derivatives such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] .

Uniqueness: What sets 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one apart is its spiro linkage, which imparts unique chemical properties and potential biological activities. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one

InChI

InChI=1S/C13H16N2O2/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)

InChI Key

IOGZLIAGYIEBIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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